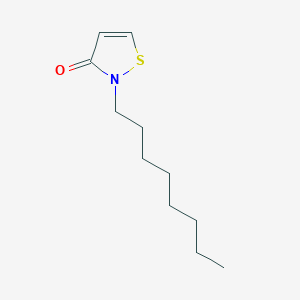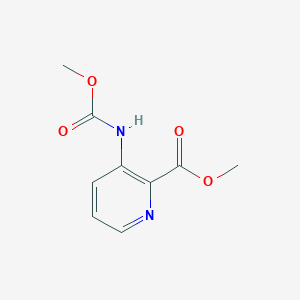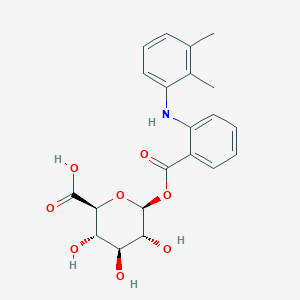
Ácido mefenámico glucurónido
Descripción general
Descripción
Mefenamic acid glucuronide, also known as Mefenamic acid glucuronide, is a useful research compound. Its molecular formula is C₂₁H₂₃NO₈ and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound Mefenamic acid glucuronide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Mefenamic acid glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mefenamic acid glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis de modelado molecular
El ácido mefenámico glucurónido (MFA-Glu) se ha estudiado en análisis de modelado molecular . La investigación sugiere que el MFA-Glu es mucho más lábil que el ácido mefenámico y sus otros metabolitos, lo que significa que puede reaccionar con biomoléculas como las proteínas intra y extracelulares más fácilmente . Esta propiedad podría estar potencialmente relacionada con la nefrotoxicidad asociada con el ácido mefenámico .
Metabolismo del ácido mefenámico
El MFA-Glu es un metabolito del ácido mefenámico, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado en la analgesia . El metabolismo del ácido mefenámico implica las enzimas del citocromo P450 CYP2C9 y CYP2C19, que pueden producir MFA-Glu .
Estudios de toxicidad
La alta labilidad cinética del MFA-Glu sugiere que puede unirse a biomoléculas como las proteínas intra y extracelulares más fácilmente . Esta unión podría causar potencialmente toxicidad, aunque la relación exacta entre esta unión y la toxicidad inducida por el MFA sigue sin estar clara .
Estudios de excreción
Los metabolitos del ácido mefenámico, incluido el MFA-Glu, tienen mayores energías de solvatación que el propio ácido mefenámico . Esto sugiere que pueden excretarse más fácilmente en la orina .
Formación de aducto covalente
El MFA-Glu, un metabolito reactivo de los AINE, puede unirse covalentemente a proteínas endógenas
Mecanismo De Acción
Target of Action
Mefenamic acid, the parent compound of mefenamic acid glucuronide, primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and prostanoid signaling in activity-dependent plasticity .
Mode of Action
Mefenamic acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction in the symptoms of pain .
Biochemical Pathways
The primary biochemical pathway affected by mefenamic acid involves the synthesis of prostaglandins. Mefenamic acid is a potent inhibitor of prostaglandin synthesis . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by mefenamic acid, which may contribute to its analgesic, anti-inflammatory, and antipyretic properties .
Pharmacokinetics
Mefenamic acid is rapidly absorbed after oral administration. Following a single 1-gram oral dose, mean peak plasma levels ranging from 10-20 mcg/mL have been reported . Peak plasma levels are attained in 2 to 4 hours and the elimination half-life approximates 2 hours . Approximately fifty-two percent of a mefenamic acid dose is excreted into the urine primarily as glucuronides of mefenamic acid .
Result of Action
The molecular and cellular effects of mefenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting prostaglandin synthesis, mefenamic acid may decrease prostaglandins in peripheral tissues, reducing inflammation and pain .
Action Environment
The action of mefenamic acid glucuronide can be influenced by environmental factors such as pH. For instance, the degradation of mefenamic acid glucuronide was found to be accelerated under alkaline conditions . Furthermore, mefenamic acid glucuronide, although extremely stable in buffer at physiological pH, was found to bind irreversibly to human serum albumin in vitro .
Safety and Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mefenamic Acid Glucuronide interacts with various enzymes and proteins in the body. It is primarily excreted into the urine as glucuronides of Mefenamic Acid . The interactions of this compound with other biomolecules are complex and involve multiple biochemical reactions.
Cellular Effects
Mefenamic Acid Glucuronide influences cell function by modulating the inflammatory response. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its effects are particularly notable in cells involved in the immune response.
Molecular Mechanism
The mechanism of action of Mefenamic Acid Glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow it to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mefenamic Acid Glucuronide change over time. It has been observed that this compound has a certain degree of stability, but can undergo degradation under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Mefenamic Acid Glucuronide vary with different dosages in animal models. At certain thresholds, it exhibits therapeutic effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
Mefenamic Acid Glucuronide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Mefenamic Acid Glucuronide is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Mefenamic Acid Glucuronide can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIGOGKMFBIOR-CURYNPBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907958 | |
| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-18-7 | |
| Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEFENAMIC ACID GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mefenamic acid glucuronide interact with proteins, and what are the implications of this interaction?
A1: Mefenamic acid glucuronide, despite its relative stability at physiological pH [], has been shown to bind irreversibly to proteins. This binding was observed both in vitro with human serum albumin and in cultured cells expressing human UDP-glucuronosyltransferase UGT1*02 []. This irreversible binding to cellular proteins, particularly in renal tissues, is suggested as a potential mechanism for mefenamic acid-induced nephrotoxicity. The formation of mefenamic acid-protein adducts could trigger an immune response, leading to inflammation and tissue damage in the kidneys [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





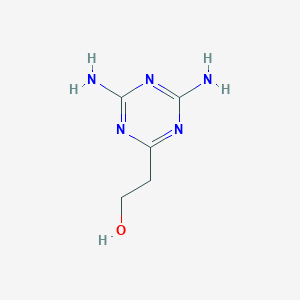
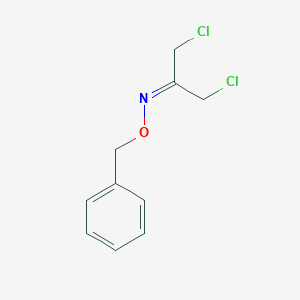
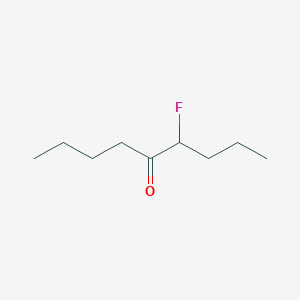
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
